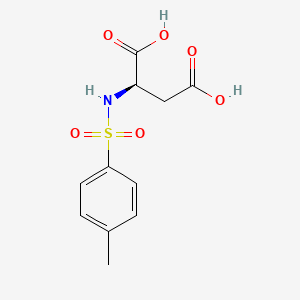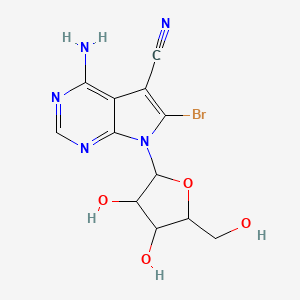
STYRALLYL ISOVALERATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STYRALLYL ISOVALERATE, also known as benzyl isovalerate, is an organic compound with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a pleasant fruity odor. This ester is commonly used in the fragrance and flavor industry due to its appealing scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
STYRALLYL ISOVALERATE can be synthesized through the esterification of 3-methylbutanoic acid with 1-phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady production rate and high yield. The reaction mixture is then neutralized, washed, and purified through distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
STYRALLYL ISOVALERATE undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methylbutanoic acid and 1-phenylethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Major Products Formed
Hydrolysis: 3-methylbutanoic acid and 1-phenylethanol.
Reduction: 3-methylbutanol and 1-phenylethanol.
Oxidation: 3-methylbutanoic acid and benzoic acid.
Wissenschaftliche Forschungsanwendungen
STYRALLYL ISOVALERATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the fragrance and flavor industry to impart fruity scents to products such as perfumes, soaps, and food items.
Wirkmechanismus
The mechanism of action of butanoic acid, 3-methyl-, 1-phenylethyl ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may exert antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
STYRALLYL ISOVALERATE can be compared with other esters such as:
Butanoic acid, 3-methyl-, phenylmethyl ester: Similar fruity odor but differs in the alcohol component.
Butanoic acid, 3-methyl-, ethyl ester: Has a similar structure but with an ethyl group instead of a phenylethyl group, resulting in a different scent profile.
Butanoic acid, 3-methyl-, 2-phenylethyl ester: Similar structure but with a different position of the phenylethyl group, leading to variations in physical and chemical properties.
Eigenschaften
CAS-Nummer |
56961-73-0 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-phenylethyl 3-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-10(2)9-13(14)15-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
InChI-Schlüssel |
WYWVAOQKWGNZHN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC(C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(=O)OC(C)C1=CC=CC=C1 |
Key on ui other cas no. |
56961-73-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(cyanomethyl)phenyl]-4-fluorobenzamide](/img/structure/B1617033.png)
![N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1617034.png)



![1,2,4-Triazolo[4,3-a]pyridine, 3-methyl-8-nitro-](/img/structure/B1617044.png)







